molecular formula C9H12O B1642894 Octahydro-1H-cyclobuta[cd]pentalen-1-one

Octahydro-1H-cyclobuta[cd]pentalen-1-one

Cat. No.: B1642894
M. Wt: 136.19 g/mol
InChI Key: WUWMCJHLMPZUGY-UHFFFAOYSA-N
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Description

Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 15443-37-5) is a bicyclic ketone characterized by a fully saturated (octahydro) bridged structure combining cyclobutane and pentalene moieties. The ketone functional group at the 1-position introduces polarity and reactivity, making it a candidate for synthetic modifications.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

tricyclo[4.2.1.03,9]nonan-2-one

InChI

InChI=1S/C9H12O/c10-9-6-3-1-5-2-4-7(9)8(5)6/h5-8H,1-4H2

InChI Key

WUWMCJHLMPZUGY-UHFFFAOYSA-N

SMILES

C1CC2C3C1CCC3C2=O

Canonical SMILES

C1CC2C3C1CCC3C2=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of octahydro-1H-cyclobuta[cd]pentalen-1-one as an anticancer agent. Compounds derived from this structure have shown promising activity against various cancer cell lines. For instance, derivatives have been synthesized and evaluated for their ability to inhibit tumor growth, demonstrating cytotoxic effects in vitro against breast and prostate cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In animal models, it has been observed to reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's . These findings warrant further investigation into its efficacy and safety for clinical applications.

Materials Science

Polymer Chemistry
In materials science, this compound serves as a valuable building block for synthesizing novel polymers. Its unique cyclic structure allows for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties . These polymers can be utilized in coatings, adhesives, and composite materials where durability is essential.

Flame Retardants
The compound has also been explored as a component in flame retardant formulations. Its incorporation into polymer matrices has shown to improve fire resistance without compromising mechanical integrity. This application is particularly relevant in industries where safety standards mandate the use of flame-retardant materials, such as construction and automotive sectors .

Synthetic Intermediate

Organic Synthesis
this compound is utilized as an intermediate in organic synthesis. Its functional groups can be modified to create a variety of derivatives with diverse chemical properties. This versatility makes it an attractive candidate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Case Studies
Several case studies illustrate the compound's utility in synthetic pathways:

  • Synthesis of Antiviral Agents : Researchers have successfully used this compound as a precursor in the synthesis of antiviral compounds that target viral replication mechanisms.
  • Development of Agrochemicals : The compound has been incorporated into the synthesis of new agrochemical agents designed to enhance crop protection while minimizing environmental impact.

Comparison with Similar Compounds

Key Structural Differences :

Compound Core Structure Functional Group Reactivity Profile
Target Compound Bridged bicyclic Ketone Nucleophilic acyl additions
2-Vinyl-2,3-dihydrobenzofuran Benzofuran derivative Ether, Vinyl Electrophilic substitution
4-Methylcinnamaldehyde Linear unsaturated Aldehyde Conjugate additions

Cyclodextrins (Macrocyclic Analogues)

Cyclodextrins (CDs), such as β-cyclodextrin (β-CD, CAS 7585-39-9), are macrocyclic oligosaccharides with hydrophobic cavities enabling host-guest chemistry .

Octahydro-1H-indole-1-carboximidamide Hydrobromide

This compound () shares the "octahydro" prefix, indicating full hydrogenation, but features an indole core with a carboximidamide group. Its applications in pharmaceuticals and agrochemicals suggest that hydrogenated bicyclic systems like the target compound may also serve as scaffolds for bioactive molecules .

Pharmacological Potential

Bridged bicyclic ketones are often explored for their conformational rigidity, which enhances binding specificity in drug design.

Material Science and Catalysis

Cyclodextrins () demonstrate how cyclic structures facilitate catalysis and material stabilization. The target’s ketone group could act as a Lewis acid catalyst or participate in polymer cross-linking, though experimental validation is needed .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Functional Group Potential Applications
Octahydro-1H-cyclobuta[cd]pentalen-1-one 15443-37-5 C₉H₁₂O Ketone Pharmaceuticals, Catalysis
2-Vinyl-2,3-dihydrobenzofuran 35185-96-7 C₁₀H₁₀O Ether, Vinyl Agrochemicals
β-Cyclodextrin 7585-39-9 C₄₂H₇₀O₃₅ Macrocyclic sugar Drug delivery, Supramolecular chemistry
Octahydro-1H-indole-1-carboximidamide hydrobromide N/A C₉H₁₆N₃O·HBr Carboximidamide Drug development

Preparation Methods

Intramolecular [2 + 2] Photocycloaddition

Photochemical [2 + 2] cycloaddition remains a cornerstone for cyclobutane synthesis. For octahydro-1H-cyclobuta[cd]pentalen-1-one, this method involves UV irradiation of a dienone precursor to induce cyclization:

Reaction Scheme :
$$
\text{Dienone precursor} \xrightarrow{h\nu (254 \, \text{nm}), \text{Cu(I)}} \text{this compound}
$$

Conditions :

  • Catalyst : Cu(I) salts (e.g., Cu(MeCN)$$4$$PF$$6$$) enhance reaction efficiency by stabilizing excited states.
  • Solvent : Et$$_2$$O or THF, which minimize side reactions.
  • Yield : ~48–71% for analogous systems.

Limitations :

  • Poor regioselectivity in intermolecular reactions.
  • Scalability issues due to prolonged UV exposure.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers an alternative route by forming the cyclobutane ring via olefin metathesis:

Precursor Design :
A diene substrate with pre-installed stereocenters undergoes RCM to generate the bicyclic framework.

Example :
$$
\text{Substrate: } \text{C}9\text{H}{14}\text{O}2 \xrightarrow{\text{Grubbs II}} \text{C}9\text{H}_{12}\text{O} + \text{Ethylene}
$$

Advantages :

  • High functional group tolerance.
  • Tunable stereochemistry via chiral catalysts.

Challenges :

  • Limited precedent for strained cyclobutane formation.
  • Requires precise control of olefin geometry.

Metal-Catalyzed Cascade Cyclizations

Pd/Au-Relay Catalysis

A novel approach adapted from octahydro-1H-cyclopenta[c]pyridine synthesis involves sequential Pd- and Au-catalyzed steps:

Mechanism :

  • Palladium-Catalyzed Heck Cyclization : Forms the pentalene core.
  • Gold-Catalyzed 1,5-Enyne Cyclization : Constructs the cyclobutane ring.

Conditions :

  • Catalysts : Pd(PPh$$3$$)$$4$$ (2 mol%), IPrAuCl/AgBF$$_4$$ (5 mol%).
  • Solvent : Toluene, 80°C.
  • Diastereoselectivity : >99.5:1.

Reaction Scope :

  • Compatible with alkyl and aryl substituents.
  • Enables rapid assembly of the tricyclic skeleton in one pot.

Copper-Mediated Cross-Coupling

Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) can append functional groups post-cyclization:

Application :

  • Introduces substituents at non-bridgehead positions.
  • Enhances solubility for downstream applications.

Stereochemical Control Strategies

Chiral Auxiliaries

Temporary chiral groups (e.g., oxazolidinones) direct asymmetric induction during cyclization:

Example :
$$
\text{Auxiliary-bound precursor} \xrightarrow{\text{cyclization}} \text{Diastereomerically pure product}
$$

Efficiency :

  • 80–90% de for related systems.
  • Requires additional steps for auxiliary removal.

Organocatalytic Enantioselection

Proline-derived catalysts induce asymmetry in ketone-forming steps:

Mechanism :

  • Enamine activation stabilizes transition states.
  • Achieves 70–85% ee in model systems.

Comparative Analysis of Methods

Method Catalyst Yield Diastereoselectivity Scalability
[2 + 2] Photocycloaddition Cu(I) 48–71% Moderate Low
Pd/Au-Relay Pd(PPh$$3$$)$$4$$, IPrAuCl 65–80% >99.5:1 Moderate
RCM Grubbs II 50–60% High High

Key Observations :

  • Pd/Au-Relay : Superior stereocontrol but requires costly catalysts.
  • Photocycloaddition : Economical but limited by side reactions.
  • RCM : Scalable but underdeveloped for strained systems.

Q & A

Q. What statistical approaches are robust for analyzing degradation kinetics in environmental matrices?

  • Methodological Answer : Apply first-order kinetics models to half-life (t₁/₂) data from soil/water microcosms. Use ANOVA to compare degradation rates across pH gradients (4–10) or microbial communities. For nonlinear patterns (e.g., biphasic decay), employ Weibull mixed-effects models and validate with AIC/BIC criteria. Tools like R’s nlme package facilitate this analysis .
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    00:17

Tables for Key Data Comparison

Property Technique Expected Outcome Validation Reference
Melting PointDSC80–85°C (decomposition observed)Compare with EPA/NIH library
LogP (Partition Coefficient)HPLC (C18 column)2.3–2.7 (indicative of moderate hydrophobicity)Cross-check with EPI Suite™
IR ν(C=O)FT-IR1715–1730 cm⁻¹Align with NIST Chemistry WebBook

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